molecular formula C9H12N2 B2690290 2-Cyclobutylpyridin-4-amine CAS No. 1159818-59-3

2-Cyclobutylpyridin-4-amine

Cat. No.: B2690290
CAS No.: 1159818-59-3
M. Wt: 148.209
InChI Key: MOCNNCUFQABJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutylpyridin-4-amine is a chemical compound with the molecular formula C9H12N2. It has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. The compound features a pyridine ring substituted with a cyclobutyl group at the 2-position and an amine group at the 4-position, making it a unique structure in the realm of heterocyclic chemistry.

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclobutylpyridine with ammonia or an amine source under high temperature and pressure . The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-Cyclobutylpyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating inflammatory and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

  • 6-Cyclobutyl-3-pyridinamine
  • 2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride
  • 1,2,3,4-Tetrahydro-4-isoquinolinamine dihydrochloride

Comparison: 2-Cyclobutylpyridin-4-amine stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyclobutylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCNNCUFQABJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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